molecular formula C10H10ClFO B14056956 1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one

1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one

Cat. No.: B14056956
M. Wt: 200.64 g/mol
InChI Key: ARSJGQFVSIAOPJ-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one typically involves the chloromethylation of 3-fluorophenylpropan-2-one. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.

    Oxidation Reactions: The ketone moiety can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and reactivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one
  • 1-(4-(Chloromethyl)-3-chlorophenyl)propan-2-one
  • 1-(4-(Chloromethyl)-3-methylphenyl)propan-2-one

Uniqueness

1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both a chloromethyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3

InChI Key

ARSJGQFVSIAOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CCl)F

Origin of Product

United States

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